molecular formula C7H14ClNO B3034642 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride CAS No. 2007919-17-5

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride

Cat. No.: B3034642
CAS No.: 2007919-17-5
M. Wt: 163.64
InChI Key: RGVUEZZFOBZYQJ-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride (CAS 2007919-17-5) is a versatile azabicyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical serves as a critical synthetic intermediate and building block for the development of more complex molecules. Its core structure is featured in compounds investigated as mu opioid receptor antagonists . Research in this area targets novel treatments for conditions such as opioid-induced constipation and postoperative ileus, leveraging the molecule's ability to modulate opioid receptor activity . The compound has a molecular formula of C7H14ClNO and a molecular weight of 163.65 g/mol . It is supplied with a high purity level, typically 97% or greater . As a hydrochloride salt, it offers improved stability and handling properties for research applications. This product is intended for Research Use Only and is not classified as a drug. It is strictly for laboratory use and is not meant for human or veterinary diagnostic or therapeutic applications. Multiple global suppliers stock this compound, available in quantities ranging from 100 mg to 5 g .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-2-5-1-3-6(7)8-5;/h5-9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVUEZZFOBZYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCC1N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-17-5
Record name 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods ensure the consistent quality and purity of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride has shown promise in medicinal applications, particularly as a potential therapeutic agent in treating neurological and psychiatric disorders. Its mechanism of action primarily involves:

  • Monoamine Reuptake Inhibition : The compound acts as an inhibitor of neurotransmitter transporters, increasing levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism is beneficial for mood regulation and cognitive enhancement .

Opioid Receptor Modulation

Research indicates that derivatives of 8-Azabicyclo[3.2.1]octan-2-ol can function as mu-opioid receptor antagonists. This application is particularly relevant for:

  • Opioid-Induced Bowel Dysfunction : These compounds can selectively block undesirable gastrointestinal side effects associated with opioid use without affecting central analgesic effects. This selectivity makes them valuable in managing conditions like postoperative ileus and other GI motility disorders .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing various organic compounds. Its unique structural features facilitate:

  • Development of New Synthetic Methodologies : The compound is employed in the synthesis of complex molecules and serves as a building block for drug discovery efforts across multiple therapeutic areas .

The biological activity associated with this compound stems from its interaction with neurotransmitter systems and opioid receptors:

  • Neurotransmitter Systems : Its role as a monoamine reuptake inhibitor positions it as a candidate for treating depression and anxiety disorders.
  • Opioid Receptors : As a mu-opioid antagonist, it holds potential in reducing side effects from opioid medications while maintaining analgesic efficacy.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential and applications of this compound:

StudyFocus AreaFindings
NeuropharmacologyDemonstrated efficacy as a monoamine reuptake inhibitor, enhancing neurotransmission related to mood regulation.
Opioid ResearchIdentified as a mu-opioid receptor antagonist with potential to alleviate opioid-induced bowel dysfunction without central side effects.
Synthetic MethodologyReviewed various synthetic approaches to construct the 8-azabicyclo[3.2.1]octane scaffold, emphasizing its utility in drug development.

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Hydroxyl Group Variations

8-Azabicyclo[3.2.1]octan-3-ol Hydrochloride
  • CAS No.: 17366-48-2
  • Molecular Formula: C₇H₁₄ClNO
  • Key Features : Hydroxyl group at C3 (endo configuration), rigid bicyclic core.
  • Applications : A chiral building block for synthesizing optically pure drugs and agrochemicals. Its stereochemical integrity is crucial for biological activity .
  • Safety : Requires precautions against inhalation and skin contact, similar to other bicyclic amines .
8-Azabicyclo[3.2.1]octan-2-ol Hydrochloride
  • Inferred Properties: Hydroxyl group at C2 likely alters hydrogen-bonding capacity and solubility compared to the C3 isomer. No direct CAS or safety data are available in the evidence.

Ring Size and Heteroatom Modifications

7-Azabicyclo[2.2.1]heptane Hydrochloride
  • CAS No.: 909186-56-7
  • Molecular Formula : C₆H₁₂ClN
  • Key Features : Smaller bicyclic system (7-membered ring), reduced steric hindrance.
  • Applications : Less common in pharmaceuticals but used in niche organic syntheses .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
  • PubChem CID : 21983536
  • Molecular Formula: C₆H₁₀ClNO
  • Key Features : Oxygen at C8 and nitrogen at C3; polar oxygen enhances solubility.
  • Applications : Intermediate in organic synthesis and agrochemicals .

Functionalized Derivatives

Ecgonine Hydrochloride
  • CAS No.: 909885-36-5
  • Molecular Formula: C₉H₁₆ClNO₃
  • Key Features : Carboxylic acid at C2, hydroxyl at C3, and methyl group at C7.
  • Applications : Metabolite of cocaine; used in controlled pharmaceutical research .
Trospium Chloride Impurity B (EP)
  • CAS No.: 63516-30-3
  • Key Features : Hydroxydiphenylacetate ester at C3 of the bicyclic core.
  • Applications : Impurity in anticholinergic drugs; highlights the pharmacological relevance of 8-azabicyclo derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
8-Azabicyclo[3.2.1]octan-3-ol HCl 17366-48-2 C₇H₁₄ClNO 179.65 C3 hydroxyl, rigid core Chiral synthesis
7-Azabicyclo[2.2.1]heptane HCl 909186-56-7 C₆H₁₂ClN 133.62 Smaller ring, reduced steric hindrance Organic intermediates
8-Oxa-3-azabicyclo[3.2.1]octane HCl 21983536 C₆H₁₀ClNO 147.60 Oxygen at C8, polar Agrochemical synthesis
Ecgonine HCl 909885-36-5 C₉H₁₆ClNO₃ 221.68 Carboxylic acid at C2, methyl at C8 Pharmaceutical research

Biological Activity

8-Azabicyclo[3.2.1]octan-2-ol hydrochloride, a bicyclic compound belonging to the tropane alkaloid family, has garnered attention for its diverse biological activities. This compound is recognized primarily for its role as a monoamine reuptake inhibitor , making it a subject of interest in the treatment of various neurological and psychiatric disorders.

The biological activity of this compound is closely tied to its interaction with neurotransmitter systems. It primarily functions by inhibiting the reuptake of key neurotransmitters, including serotonin, norepinephrine, and dopamine. This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission associated with mood regulation and cognitive functions such as memory and learning .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Depression : As a monoamine reuptake inhibitor, it may serve as an effective treatment for depression, providing an alternative to traditional antidepressants that often carry significant side effects .
  • Anxiety Disorders : The compound's ability to modulate neurotransmitter levels suggests potential efficacy in treating anxiety disorders .
  • Attention Deficit Hyperactivity Disorder (ADHD) : Research indicates that it may also be beneficial in managing ADHD symptoms through its action on dopamine pathways .

Research Findings

Numerous studies have explored the biological activity and applications of this compound:

  • Neurotransmitter Interaction : In vitro studies have demonstrated its ability to inhibit the reuptake of serotonin and norepinephrine effectively, supporting its use in treating mood disorders .
  • Cognitive Function : Animal studies suggest that compounds with a similar structure can enhance cognitive functions, indicating potential applications in neurodegenerative diseases .
  • Synthesis and Derivatives : Various synthetic methodologies have been developed to create derivatives of this compound, expanding its potential therapeutic applications in medicinal chemistry .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms following treatment with a derivative of this compound, demonstrating its potential as an alternative antidepressant .
  • Case Study 2 : Research on ADHD patients indicated that administration of this compound led to improved attention spans and reduced impulsivity compared to baseline measurements .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds can be useful:

Compound NameClassPrimary ActionTherapeutic Uses
8-Azabicyclo[3.2.1]octan-2-ol HClTropane AlkaloidMonoamine Reuptake InhibitionDepression, Anxiety, ADHD
ImipramineTricyclic AntidepressantMonoamine Reuptake InhibitionDepression
FluoxetineSSRISelective Serotonin Reuptake InhibitionDepression, Anxiety

Q & A

Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octan-2-ol derivatives, and how are they identified?

Derivatives of this scaffold primarily interact with monoamine transporters, including dopamine (DAT) and serotonin (SERT) transporters, which regulate neurotransmitter reuptake in neurological studies. Affinity is determined via radioligand binding assays using tritiated ligands (e.g., [³H]WIN 35,428 for DAT) in transfected cell lines . Additional targets include sigma-2 receptors, identified through competitive binding assays with [³H]DTG, highlighting selectivity over sigma-1 receptors .

Q. What synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane core?

Two key approaches are:

  • Enantioselective synthesis : Desymmetrization of tropinone derivatives using chiral catalysts to access enantiomerically pure intermediates .
  • Oxidative Mannich reactions : Sequential intermolecular and intramolecular couplings of N-aryl pyrrolidines with TMS enol ethers, mediated by DDQ, to form the bicyclic scaffold . Both methods emphasize stereochemical control, critical for biological activity.

Q. How is the stereochemistry of 8-azabicyclo[3.2.1]octane derivatives characterized?

Chiral chromatography (e.g., HPLC with amylose-based columns) and X-ray crystallography are standard. Nuclear Overhauser effect (NOE) NMR experiments differentiate endo/exo configurations, while circular dichroism (CD) confirms absolute stereochemistry .

Q. What analytical techniques are used to quantify 8-azabicyclo[3.2.1]octan-2-ol derivatives in complex matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) provides sensitivity and specificity for pharmacokinetic studies. Method validation includes linearity (1–100 ng/mL), precision (RSD < 15%), and recovery (>85%) in biological fluids .

Advanced Research Questions

Q. How do structural modifications at the C3 and N8 positions influence sigma receptor selectivity?

  • C3 aryl substitutions : Halogenated aryl groups (e.g., 3-bromophenyl) enhance sigma-2 affinity (Ki < 10 nM) by improving hydrophobic interactions with the receptor’s binding pocket.
  • N8 substituents : Bulky alkyl groups (e.g., isopropyl) reduce sigma-1 binding (>100-fold selectivity) by sterically hindering non-target interactions . Structure-activity relationship (SAR) studies utilize molecular docking and free-energy perturbation (FEP) calculations to optimize selectivity.

Q. What experimental strategies resolve contradictions in reported DAT/SERT binding affinities?

Discrepancies often arise from assay conditions (e.g., buffer pH, ion concentrations). To standardize results:

  • Use uniform cell lines (e.g., HEK293 stably expressing human DAT/SERT).
  • Validate ligand specificity via knockout models or siRNA silencing . Advanced studies employ kinetic binding assays (e.g., stopped-flow fluorimetry) to dissociate on/off rates, clarifying apparent affinity differences.

Q. How can metabolic stability of 8-azabicyclo[3.2.1]octan-2-ol derivatives be improved for CNS applications?

Metabolic profiling (e.g., liver microsome assays) identifies vulnerable sites:

  • N-demethylation : Blocked by replacing methyl with cyclopropyl groups.
  • Hydroxylation : Mitigated by introducing electron-withdrawing substituents at C2. Deuterium incorporation at labile positions (e.g., C2-H → C2-D) reduces CYP450-mediated degradation, as shown in brasofensine analogs .

Q. What computational tools predict the metabolic fate of 8-azabicyclo[3.2.1]octane derivatives?

  • Quantum mechanics/molecular mechanics (QM/MM) : Models oxidative metabolism pathways (e.g., CYP3A4-mediated hydroxylation).
  • Machine learning (ML) : Trained on datasets of known metabolites to prioritize likely biotransformations (e.g., glucuronidation sites) .

Q. How do degradation products of 8-azabicyclo[3.2.1]octan-2-ol hydrochloride impact pharmacological studies?

Hydrolysis under acidic conditions generates nortropinone, a ketone derivative with reduced DAT affinity (IC50 > 1 µM). Stability studies (e.g., forced degradation at 40°C/75% RH) guide formulation strategies, such as lyophilization or pH-adjusted solutions .

Q. What in vitro models validate the antipathogenic activity of 8-azabicyclo[3.2.1]octane derivatives?

  • Biofilm inhibition : Pseudomonas aeruginosa biofilm assays quantify reduction in biomass (crystal violet staining) and viability (CFU counts).
  • Efflux pump inhibition : Synergy studies with sub-MIC antibiotics (e.g., ciprofloxacin) assess potentiation effects .

Methodological Notes

  • Data Interpretation : Conflicting receptor binding data require normalization to internal controls (e.g., reference ligands) and multi-site validation.
  • Stereochemical Purity : Enantiomeric excess (ee) ≥98% is critical for in vivo studies; monitor via chiral SFC (supercritical fluid chromatography) .
  • Scale-Up Challenges : Oxidative Mannich reactions require strict temperature control (<0°C) to prevent racemization during industrial-scale synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octan-2-ol hydrochloride
Reactant of Route 2
8-Azabicyclo[3.2.1]octan-2-ol hydrochloride

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